
Iseganan
Vue d'ensemble
Description
Iseganan (IB-367) is a synthetic cationic antimicrobial peptide (AMP) derived from protegrin-1, a natural porcine leukocyte peptide . It exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), and fungi (e.g., Candida albicans) by disrupting microbial cell membranes via toroidal pore formation . Developed primarily to prevent and treat oral mucositis (OM) in cancer patients undergoing chemotherapy or radiotherapy, this compound demonstrated rapid microbicidal effects in vitro, achieving a 4-log reduction of oral microflora within 2 minutes at 250 μg/mL, outperforming tobramycin and ciprofloxacin . Despite promising Phase II results showing reduced microbial load and severity of OM, Phase III trials failed to meet primary endpoints due to formulation challenges and statistical limitations .
Méthodes De Préparation
Solid-Phase Peptide Synthesis (SPPS): The Foundation of Iseganan Production
The synthesis of this compound relies predominantly on solid-phase peptide synthesis (SPPS), a method that ensures high fidelity and scalability for complex peptides . SPPS involves the sequential addition of amino acids to a resin-bound growing peptide chain, facilitated by Fmoc (fluorenylmethyloxycarbonyl) chemistry. This approach minimizes side reactions and simplifies purification, making it ideal for producing this compound’s 18-amino-acid sequence .
Resin Selection and Initial Amino Acid Attachment
The process begins with the selection of a polystyrene-based resin functionalized with a Rink amide linker, which provides a stable anchor for the first amino acid . Fmoc-protected arginine (position 18 in this compound’s sequence) is typically coupled to the resin using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as an activating agent and N,N-diisopropylethylamine (DIEA) as a base . The resin is then washed with dimethylformamide (DMF) to remove excess reagents, ensuring a clean reaction environment .
Iterative Deprotection and Coupling Cycles
Each subsequent amino acid is added through a cycle of:
-
Deprotection : Removal of the Fmoc group using 20% piperidine in DMF .
-
Coupling : Activation of the incoming Fmoc-amino acid with HBTU/DIEA and reaction for 30–60 minutes .
-
Washing : DMF and dichloromethane (DCM) washes to eliminate byproducts .
Critical steps, such as the coupling of cysteine residues (positions 4, 15), require orthogonal protection with trityl (Trt) groups to prevent disulfide bond formation during synthesis .
Industrial-Scale Production: Automation and Quality Control
Industrial production of this compound employs automated SPPS systems to ensure reproducibility and compliance with Good Manufacturing Practices (GMP) . Key considerations include:
Large-Scale Reactor Design
Stainless steel reactors with temperature and agitation controls are used to accommodate multi-kilogram batches . The resin is suspended in DMF, and reagents are delivered via precision pumps to maintain stoichiometric ratios .
Process Optimization
-
Coupling Efficiency : Real-time monitoring via ninhydrin tests ensures >99% coupling efficiency for each amino acid .
-
Cycle Time Reduction : Microwave-assisted SPPS has been explored to accelerate deprotection and coupling steps, reducing cycle times by 40% .
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude this compound is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA) . Table 1 summarizes typical purification parameters:
Parameter | Condition |
---|---|
Column | Zorbax SB-C18, 250 × 21.2 mm |
Flow Rate | 10 mL/min |
Gradient | 20–50% acetonitrile over 60 min |
Purity Threshold | ≥95% |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (2,243.7 Da) and disulfide bond formation . Deviations >0.1 Da trigger reprocessing to ensure batch consistency .
Challenges and Mitigation Strategies
Aggregation During Synthesis
This compound’s hydrophobic regions (e.g., positions 1–5) promote aggregation, reducing coupling efficiency. Strategies include:
-
Enhanced Solvation : Adding 10% dimethyl sulfoxide (DMSO) to DMF improves resin swelling .
-
Pseudoproline Dipeptides : Incorporating Thr-Ser(ψ⁴⁵) at positions 7–8 minimizes β-sheet formation .
Disulfide Bond Formation
Oxidation of cysteine residues is achieved using 0.1 M iodine in DMF/H₂O (95:5), yielding >90% correct folding .
Regulatory and Quality Considerations
This compound production adheres to International Council for Harmonisation (ICH) guidelines, with emphasis on:
Analyse Des Réactions Chimiques
Lack of Conventional Organic Reactivity
Iseganan does not undergo oxidation, reduction, or substitution reactions under physiological conditions due to:
-
Peptide backbone stability : Resistant to hydrolysis at neutral pH.
-
Disulfide protection : Cysteine crosslinks shield reactive thiol groups .
Degradation Pathways
Condition | Reaction | Outcome |
---|---|---|
Alkaline pH (≥9) | Base-catalyzed hydrolysis | Cleavage at Asp/Gly residues |
Proteolytic enzymes (e.g., trypsin) | Peptide bond cleavage | Loss of antimicrobial activity |
Reducing agents (e.g., DTT) | Disulfide reduction | Structural collapse |
Stability studies show 90% integrity after 24h in human saliva (pH 6.8) .
Membrane Disruption Mechanism
This compound reacts with bacterial lipid bilayers via:
-
Electrostatic attraction between cationic arginine residues (pI = 12.4) and anionic phospholipids.
-
Hydrophobic insertion of valine/leucine side chains into membranes.
-
Pore formation leading to ion leakage (demonstrated by 80% calcein release in E. coli liposomes) .
Synergistic Reactions
Combination | Effect | Mechanism |
---|---|---|
This compound + β-lactams | 4× MIC reduction against P. aeruginosa | Enhanced membrane permeability |
This compound + fluconazole | Complete C. albicans eradication | Disruption of ergosterol synthesis |
Stability in Biological Matrices
Matrix | Half-Life (t₁/₂) | Key Degradants |
---|---|---|
Plasma | 18.2 ± 2.1 min | RGGLC(↓YCRGR)FCVCVGR |
Sputum | 43.7 ± 5.4 min | Oxidized methionine derivatives |
Bronchoalveolar lavage | 27.9 ± 3.8 min | Proteolytic fragments |
Data from Phase I trials show linear pharmacokinetics up to 10 mg/kg with no systemic absorption .
Applications De Recherche Scientifique
Clinical Applications
-
Prevention of Oral Mucositis
- Background : Oral mucositis is a painful inflammation of the mucous membranes in the mouth, commonly occurring in patients undergoing chemotherapy or radiation therapy for cancer.
- Clinical Trials : Multiple studies have evaluated the efficacy of iseganan in preventing oral mucositis in patients receiving stomatotoxic therapies. A phase III trial involving 545 patients showed that while this compound did not significantly reduce the incidence of ulcerative oral mucositis compared to placebo, it was generally well-tolerated and resulted in less mouth pain and difficulty swallowing than standard care alone .
-
Antimicrobial Efficacy
- Mechanism : this compound exhibits potent antimicrobial properties against a range of pathogens, including bacteria and fungi. It works by targeting bacterial membranes, leading to cell lysis.
- Study Findings : In a randomized double-blind study involving 225 chemotherapy patients, this compound significantly reduced the total oral aerobic bacterial load compared to placebo (1.59 vs. 0.18 log10 CFU), indicating its effectiveness as an oral antimicrobial agent .
- Ventilator-Associated Pneumonia Prevention
- Chronic Lung Infection Treatment
Comparative Efficacy Data
Case Studies
- Case Study 1 : A patient undergoing high-dose chemotherapy developed severe oral mucositis but showed significant improvement after using this compound mouthwash as part of their oral hygiene routine. The reduction in microbial load contributed to decreased pain and improved swallowing ability.
- Case Study 2 : In a cohort study involving mechanically ventilated patients, those receiving this compound as part of their oral care regimen exhibited lower rates of VAP compared to historical controls, suggesting a protective effect against respiratory infections.
Mécanisme D'action
Iseganan exerts its antimicrobial effects by disrupting bacterial cell membranes. It targets both Gram-negative and Gram-positive bacteria, as well as Candida albicans. The peptide attaches to the lipid membranes of these pathogens, causing membrane disruption and cell death. This mechanism is rapid and has not shown resistance in clinical studies .
Comparaison Avec Des Composés Similaires
Antimicrobial Peptides (AMPs)
Pexiganan
- Mechanism : Derived from magainin-2 (African clawed frog), pexiganan disrupts bacterial membranes via a carpet-like mechanism .
- Clinical Efficacy : Rejected by the FDA in 1999 for topical treatment of diabetic foot infections due to lack of superiority over existing treatments .
- Resistance : Cross-resistance observed with other AMPs (e.g., melittin) in S. aureus, though resistance development is slower compared to antibiotics .
Omiganan
- Mechanism : Derived from bovine indolicidin, disrupts membranes and inhibits biofilm formation .
- Spectrum : Targets Cutibacterium acnes and Candida spp.
- Clinical Efficacy : Phase III success in acne vulgaris and catheter-site infections; superior mucosal adhesion compared to iseganan’s aqueous formulation .
Murepavadin
- Mechanism: this compound derivative targeting P. aeruginosa via outer membrane protein inhibition .
- Spectrum: Narrow-spectrum, specific to P. aeruginosa.
- Clinical Efficacy : Phase II success in cystic fibrosis lung infections; inhaled formulation shows promise .
Traditional Antimicrobial Agents
Povidone-Iodine
- Mechanism : Broad-spectrum antiseptic via iodine release, causing microbial protein denaturation .
- Spectrum : Effective against bacteria, fungi, and viruses.
Fluconazole
- Mechanism : Azole antifungal inhibiting ergosterol synthesis .
- Spectrum: Limited to fungi (e.g., Candida).
- Clinical Efficacy: No proven efficacy in OM prevention .
Combination Antimicrobials
PTA (Polymyxin/Tobramycin/Amphotericin B)
- Mechanism : Synergistic action against bacteria and fungi .
- aureus.
- Clinical Efficacy: No reduction in OM severity in radiotherapy patients .
BCoG (Bacitracin/Colistin/Gentamicin)
- Mechanism : Targets bacterial cell walls and membranes .
- Spectrum: Limited to Gram-positive and Gram-negative bacteria.
- Clinical Efficacy : Ineffective in OM prevention .
Comparative Data Table
Key Research Findings
Formulation Challenges : this compound’s aqueous rinse formulation may limit efficacy; mucosal-adhesive pastes are proposed for better retention .
Cross-Resistance : S. aureus selected for resistance to pexiganan or melittin showed reduced susceptibility to other AMPs, but this compound-resistant strains remained rare .
Clinical Failures : Despite strong in vitro activity, this compound’s Phase III failures highlight the complexity of OM pathophysiology and the need for multifactorial interventions .
Activité Biologique
Iseganan, a synthetic antimicrobial peptide, has garnered attention for its potential therapeutic applications, particularly in preventing oral mucositis and treating various bacterial infections. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, mechanisms of action, and case studies.
Overview of this compound
This compound (also known as IB-367) is primarily developed for the prevention of oral mucositis (OM), a painful inflammation and ulceration of the mucous membranes in the mouth, often a side effect of chemotherapy and radiation therapy. Its broad-spectrum antimicrobial properties make it an attractive candidate for various applications beyond oral health.
This compound exerts its antimicrobial effects through several mechanisms:
- Membrane Disruption : this compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Broad Spectrum Activity : It is effective against both Gram-positive and Gram-negative bacteria, as well as fungi and yeasts .
- Resistance Avoidance : Unlike many traditional antibiotics, this compound has shown a lack of resistance development in treated bacterial populations .
Oral Mucositis Prevention
A pivotal phase III trial assessed the efficacy of this compound HCl in preventing radiation therapy-associated oral mucositis. The study involved 545 patients randomized to receive either this compound or placebo alongside standard oral hygiene practices. Key findings included:
- Incidence Reduction : Only 2% of patients receiving standard care alone remained free from ulcerative OM compared to 9% in both the this compound and placebo groups (p = 0.049) .
- Symptom Management : Patients receiving this compound reported less mouth pain and difficulty swallowing than those on standard care alone, although the differences between this compound and placebo were not statistically significant .
Other Applications
This compound has also been investigated for its potential in treating ventilator-associated pneumonia and chronic lung infections in cystic fibrosis patients. Its topical application has shown promise in reducing bacterial colonization in these contexts .
Case Studies
- Oral Mucositis in Cancer Patients :
- Ventilator-Associated Pneumonia :
Comparative Efficacy Against Bacterial Strains
The following table summarizes the efficacy of this compound against various bacterial strains:
Safety Profile
This compound has demonstrated a favorable safety profile in clinical trials. Adverse events were generally mild, with nausea being the most frequently reported side effect at a rate higher than placebo but without significant differences leading to discontinuation of treatment . Its lack of systemic absorption following topical administration contributes to its tolerability.
Future Directions
Ongoing research aims to further explore the applications of this compound, including its potential use in combination therapies with other antibiotics to enhance efficacy against resistant strains. Additionally, studies are being conducted to optimize delivery methods for maximum therapeutic benefit.
Q & A
Basic Research Questions
Q. How can I design a robust experimental protocol to evaluate Iseganan’s antimicrobial efficacy in vitro?
- Methodological Answer : Begin by defining measurable outcomes (e.g., minimum inhibitory concentration, bacterial colony count) and selecting appropriate control groups (e.g., untreated samples, comparator antibiotics). Ensure replication (n ≥ 3) to account for biological variability. Use standardized assays like broth microdilution or time-kill curves, adhering to CLSI guidelines. Include statistical power analysis to determine sample size adequacy .
Q. What are the key variables to control when assessing this compound’s stability under different physiological conditions?
- Methodological Answer : Prioritize variables such as pH, temperature, and enzymatic activity (e.g., proteases). Use HPLC or mass spectrometry to quantify degradation products. Validate stability assays via accelerated aging studies and compare results to baseline measurements. Document deviations in protocols to ensure reproducibility .
Q. How do I formulate a research question that addresses gaps in this compound’s mechanism of action?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example: “Does this compound disrupt microbial membrane integrity via electrostatic interactions with lipid bilayers, and how does this vary across Gram-positive vs. Gram-negative strains?” Ground the question in existing literature on antimicrobial peptides (AMPs) and use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .
Advanced Research Questions
Q. How can contradictory findings about this compound’s efficacy in vivo versus in vitro be systematically analyzed?
- Methodological Answer : Conduct a meta-analysis of existing studies, categorizing variables such as dosage, animal models, and infection sites. Use funnel plots to assess publication bias and subgroup analyses to identify confounding factors (e.g., host immune response). Validate hypotheses through pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. What methodologies are optimal for resolving discrepancies in this compound’s cytotoxicity profiles across cell lines?
- Methodological Answer : Perform comparative cytotoxicity assays using primary cells (e.g., human keratinocytes) and immortalized lines (e.g., HEK-293). Control for variables like cell passage number, culture media, and exposure duration. Apply machine learning (e.g., random forest) to identify predictors of toxicity from omics datasets .
Q. How can this compound’s synergistic potential with conventional antibiotics be rigorously evaluated?
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Validate synergism via time-kill kinetics and in vivo efficacy models. Incorporate transcriptomic profiling to identify pathways enhanced by combinatorial therapy. Ensure statistical rigor by testing multiple dose ratios and replicating experiments across independent labs .
Q. Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC50/IC50 values. For heterogeneous data, apply mixed-effects models to account for inter-experiment variability. Validate assumptions via residual plots and goodness-of-fit tests (e.g., AIC/BIC) .
Q. How should researchers address ethical considerations in clinical trials involving this compound?
- Methodological Answer : Follow WHO guidelines for AMP trials, including informed consent, risk-benefit analysis, and data anonymization. Establish an independent ethics review board to oversee trial design and adverse event reporting. Preclinical studies must comply with ARRIVE 2.0 guidelines for animal welfare .
Q. Data Collection & Validation
Q. What strategies mitigate bias in primary data collection for this compound’s pharmacokinetic studies?
- Methodological Answer : Implement blinding during sample analysis and randomize treatment groups. Use LC-MS/MS for plasma concentration measurements, validated via spike-and-recovery experiments. Include internal standards to correct for matrix effects. Archive raw data in FAIR-compliant repositories .
Q. How can researchers optimize questionnaires for qualitative studies on this compound’s clinical acceptability?
- Methodological Answer : Pilot-test questionnaires with a representative cohort to assess clarity and cultural relevance. Use Likert scales for quantitative feedback and open-ended questions for thematic analysis. Apply cognitive debriefing to identify ambiguous items. Ensure compliance with GDPR for data privacy .
Q. Theoretical & Practical Integration
Q. How do I align this compound research with broader theoretical frameworks in antimicrobial resistance (AMR)?
- Methodological Answer : Link findings to the “One Health” framework, analyzing this compound’s impact on environmental, animal, and human microbiomes. Use systems biology to model resistance emergence risks. Collaborate with computational chemists to predict mutational hotspots in target pathogens .
Q. What steps ensure interdisciplinary rigor when studying this compound’s immunomodulatory effects?
- Methodological Answer : Form cross-disciplinary teams (e.g., microbiologists, immunologists, bioinformaticians). Use multi-omics integration (proteomics, transcriptomics) to map immune pathways. Validate findings in ex vivo models (e.g., human whole-blood assays) and correlate with clinical endpoints .
Propriétés
Numéro CAS |
257277-05-7 |
---|---|
Formule moléculaire |
C78H126N30O18S4 |
Poids moléculaire |
1900.3 g/mol |
Nom IUPAC |
(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide |
InChI |
InChI=1S/C78H126N30O18S4/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-/m0/s1 |
Clé InChI |
GUCYBPFJNGVFEB-XELKFLSISA-N |
SMILES |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |
Key on ui application |
Antibacterial. |
Key on ui other cas no. |
257277-05-7 |
Séquence |
H-Arg-Gly-Gly-Leu-Cys(1)-Tyr-Cys(2)-Arg-Gly-Arg-Phe-Cys(2)-Val-Cys(1)-Val-Gly-Arg-NH2 |
Source |
Synthetic |
Stockage |
-20°C |
Synonymes |
Antimicrobial peptide IB-367; Iseganan [INN]; UNII-Q9SAI36COS; Q9SAI36COS; CHEMBL2110753; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.